3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide
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Overview
Description
3-bromo-4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide is a complex organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a naphthyloxyacetyl moiety attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide typically involves multiple steps:
Bromination: The starting material, 4-tert-butylbenzohydrazide, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position.
Acylation: The brominated intermediate is then subjected to acylation with 1-naphthyloxyacetic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the 3-position.
Scientific Research Applications
3-bromo-4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound could be used in the synthesis of novel materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 3-bromo-4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The bromine and naphthyloxyacetyl groups may play a role in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-tert-butylbenzohydrazide: Lacks the naphthyloxyacetyl group, which may affect its reactivity and applications.
4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide: Lacks the bromine atom, potentially altering its chemical behavior.
Properties
Molecular Formula |
C23H23BrN2O3 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
3-bromo-4-tert-butyl-N'-(2-naphthalen-1-yloxyacetyl)benzohydrazide |
InChI |
InChI=1S/C23H23BrN2O3/c1-23(2,3)18-12-11-16(13-19(18)24)22(28)26-25-21(27)14-29-20-10-6-8-15-7-4-5-9-17(15)20/h4-13H,14H2,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
GBWUZIZVHKPBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
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